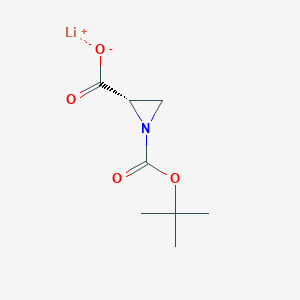
Lithium (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate” is a chemical compound with the IUPAC name lithium (S)-1- (tert-butoxycarbonyl)aziridine-2-carboxylate .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Unfortunately, the exact synthesis process is not available in the search results .Molecular Structure Analysis
The molecular formula of this compound is C8H12LiNO4 . The InChI code is 1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m0./s1 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require specialized knowledge in chemistry. Unfortunately, the specific chemical reactions were not found in the search results .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 193.13 . It should be stored at 0-8 °C .科学的研究の応用
Lithium in Energy Storage and Production
Energy Storage Applications
Lithium compounds, particularly in lithium-ion batteries, are critical for modern energy storage solutions. Research focuses on improving the efficiency, capacity, and life span of these batteries, which are vital for portable electronics, electric vehicles, and renewable energy storage systems. One study highlights the importance of lithium as a cathode material in rechargeable batteries, emphasizing its role in energy production and storage devices due to the increasing demand for lithium in these applications (Choubey et al., 2016).
Lithium in Environmental and Industrial Applications
Industrial Use and Environmental Impact
Lithium's role extends beyond energy storage; it also has significant industrial uses and environmental impacts. Research in this area focuses on the sustainable exploitation of lithium resources, including recovery from mining and recycling of lithium-ion batteries. This encompasses methodologies for the extraction, separation, and recovery of lithium from various sources, aiming to address the environmental challenges posed by increased lithium demand (Kavanagh et al., 2018).
Lithium in Biological and Medical Research
Neuroprotective and Therapeutic Effects
Beyond its well-known use in treating bipolar disorder, lithium has been explored for its neuroprotective properties and potential in treating other central nervous system diseases. Studies suggest lithium's involvement in neurogenesis, neuroprotection, and anti-inflammatory processes, indicating its broader therapeutic potential (Chiu et al., 2013).
Antiviral Properties
Research also explores lithium's antiviral effects, including its potential to inhibit DNA and RNA viruses. This line of inquiry is particularly relevant given the ongoing search for effective treatments for emerging viral diseases, including CoViD-19 (Murru et al., 2020).
Safety and Hazards
特性
IUPAC Name |
lithium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKLBSBGDIYHPH-DZXBWKEJSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


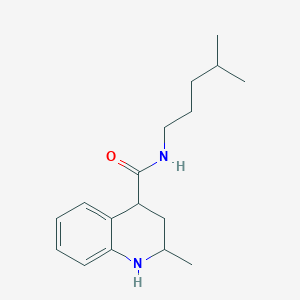

![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)


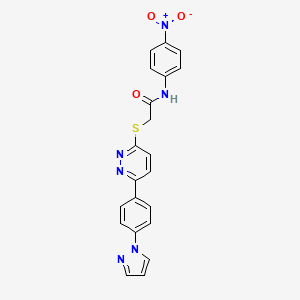
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2631328.png)

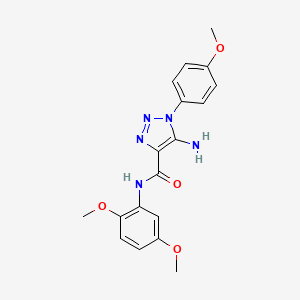
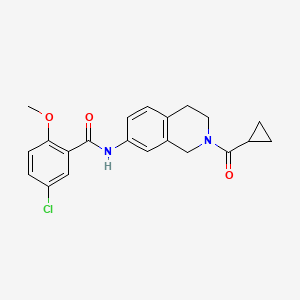
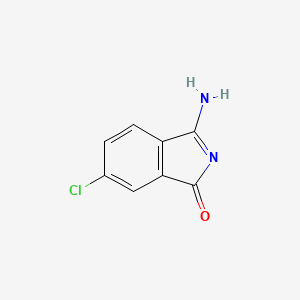

![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)